molecular formula C13H17ClN2O2 B15065039 tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15065039
M. Wt: 268.74 g/mol
InChI Key: GKOSDGGFPDTQHS-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a heterocyclic compound featuring a quinoxaline core partially saturated at positions 3 and 2. The tert-butyl carbamate group at position 1 acts as a protective group, enhancing solubility and stability during synthetic processes. The chlorine substituent at position 6 introduces electron-withdrawing effects, influencing reactivity and physical properties.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 6-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

GKOSDGGFPDTQHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid derivative of the quinoxaline with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvents (THF, ethanol), low temperatures.

    Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetonitrile, dichloromethane), room temperature.

Major Products

    Substitution: Amino or thiol-substituted quinoxalines.

    Reduction: Dihydroquinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compound (Position 6 Substituent) Yield (%) Melting Point (°C) Key Spectral Data (1H NMR, CDCl3) References
tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate N/A N/A N/A N/A
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) 87 122–124 δ 10.69 (s, ArH), 9.06 (s, ArH), 1.54 (s, C(CH3)3)
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate N/A N/A δ 3.90 (s, OCH3) (inferred from methoxy analogs)
tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate N/A N/A N/A (fluorine-specific shifts expected near δ 7.0–7.5)

Notes:

  • Nitro Substituent (S-5): The electron-withdrawing nitro group reduces electron density on the aromatic ring, evidenced by deshielded aromatic protons (δ 10.69 and 9.06). The tert-butyl group resonates at δ 1.54 .
  • Methoxy Substituent: The electron-donating methoxy group increases electron density, likely shifting aromatic protons upfield compared to nitro or chloro derivatives. A singlet for OCH3 is observed at δ 3.90 in related compounds .
  • Chloro and Fluoro Substituents: Both are electron-withdrawing, but fluorine’s smaller size may lead to distinct solubility and reactivity profiles.

Biological Activity

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14_{14}H18_{18}ClN2_2O2_2
  • Molecular Weight : 270.75 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds are referenced.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related quinoxaline compounds demonstrate high activity against various bacterial strains and fungi.

A comparative analysis of several quinoxaline derivatives revealed:

CompoundActivityReference
Compound AHigh against Gram-positive bacteria
Compound BModerate against Gram-negative bacteria
This compoundAntifungal activity comparable to standard treatments

Anticancer Properties

Quinoxalines have been identified as promising candidates in cancer therapy. The compound has shown potential in inhibiting the proliferation of cancer cells. A study highlighted that certain derivatives of quinoxaline significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) under hypoxic conditions.

The following table summarizes the IC50_{50} values for selected compounds:

CompoundCell LineIC50_{50} (µM)Reference
DoxorubicinMCF-73.23
This compoundMCF-7<2.0 (estimated)

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Quinoxalines can inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Potential antioxidant effects may contribute to their protective roles against oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A detailed investigation was conducted to evaluate the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The study involved testing against clinical isolates of pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Cancer Cell Line Studies

In vitro studies conducted on human breast cancer cell lines demonstrated that this compound effectively reduced cell viability at low concentrations. The mechanism was associated with downregulation of anti-apoptotic proteins such as BCL2 and upregulation of pro-apoptotic factors.

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate?

Methodological Answer:
The compound is typically synthesized via functionalization of the quinoxaline core. A general approach involves:

  • Chlorination : Introducing the chloro substituent at position 6 using chlorinating agents (e.g., POCl₃, NCS) under controlled conditions.
  • Carbamate Protection : Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine group .
  • Purification : Employ column chromatography or preparative HPLC to isolate the product, as demonstrated in analogous syntheses of tert-butyl dihydroquinoxaline derivatives .

Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity of chlorination using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ ~7.6–7.7 ppm for chloro-substituted positions) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the Boc-protected amine (e.g., tert-butyl protons at δ ~1.5 ppm) and the chloro-substituted aromatic system (distinct coupling patterns in the quinoxaline ring) .
  • HRMS (ESI or EI) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₆ClN₂O₂: 279.0875) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELX-based refinement (if single crystals are obtainable) .

Note : For complex cases, compare experimental data with computed NMR shifts (DFT methods) to verify structural assignments .

Advanced: How can researchers optimize low yields in the Boc-protection step?

Methodological Answer:
Low yields may arise from incomplete amine activation or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance Boc₂O reactivity .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DCM) with THF or DMF to improve solubility of intermediates .
  • Temperature Control : Conduct reactions at 0–5°C to minimize undesired Boc-group hydrolysis .

Validation : Track Boc incorporation via IR spectroscopy (appearance of C=O stretch at ~1680–1720 cm⁻¹) or ¹H NMR (tert-butyl singlet integration) .

Advanced: How should researchers address discrepancies between experimental and theoretical NMR data?

Methodological Answer:
Discrepancies often arise from solvent effects, dynamic processes, or incorrect assignments. Steps for resolution:

  • Solvent Titration : Compare NMR spectra in deuterated DMSO, CDCl₃, or methanol to identify solvent-induced shifts .
  • Variable Temperature (VT) NMR : Detect conformational equilibria (e.g., ring puckering in dihydroquinoxaline) that may broaden signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Example : In tert-butyl dihydroquinoxaline derivatives, VT NMR can reveal restricted rotation about the N–Boc bond .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep the compound sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Handling : Avoid prolonged exposure to moisture or acidic/basic environments, which can cleave the carbamate .

Stability Testing : Monitor degradation via HPLC (retention time shifts) or ¹H NMR (disappearance of tert-butyl signals) over time .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:
The tert-butyl carbamate moiety serves as a protective group for amines in multi-step syntheses. Applications include:

  • HDAC Inhibitor Development : Analogous compounds (e.g., tert-butyl 4-substituted dihydroquinoxalines) act as precursors for histone deacetylase inhibitors, validated via enzymatic assays .
  • Opioid Receptor Modulators : Derivatives with similar scaffolds are used in structure-activity relationship (SAR) studies for mixed-efficacy μ-opioid receptor ligands .

Case Study : tert-Butyl 6-chloro derivatives have been functionalized at position 4 to introduce pharmacophores (e.g., hydroxamic acids) for targeted drug design .

Advanced: How can researchers troubleshoot unexpected byproducts during chlorination?

Methodological Answer:
Byproducts may result from over-chlorination or ring oxidation. Solutions include:

  • Reagent Stoichiometry : Use substoichiometric amounts of chlorinating agents (e.g., 1.1 eq. NCS) to limit over-reaction .
  • Additive Screening : Introduce radical scavengers (e.g., BHT) or Lewis acids (e.g., FeCl₃) to direct regioselectivity .
  • Reaction Monitoring : Use LC-MS to detect intermediates and terminate reactions at optimal conversion .

Validation : Isolate byproducts via flash chromatography and characterize via HRMS/NMR to identify structural motifs .

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